N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
CAS No.: 1185150-89-3
Cat. No.: VC4525063
Molecular Formula: C19H23ClN4O4S
Molecular Weight: 438.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185150-89-3 |
|---|---|
| Molecular Formula | C19H23ClN4O4S |
| Molecular Weight | 438.93 |
| IUPAC Name | N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H22N4O4S.ClH/c1-25-14-3-4-17-15(13-14)21-19(28-17)23(18(24)16-5-6-20-27-16)8-2-7-22-9-11-26-12-10-22;/h3-6,13H,2,7-12H2,1H3;1H |
| Standard InChI Key | AILIQTBWIUCZEQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features three distinct structural domains:
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Benzo[d]thiazole Core: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, with a methoxy group (-OCH) at the 5-position of the benzene ring. This moiety is prevalent in bioactive molecules due to its electron-rich nature and ability to engage in π-π stacking interactions.
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Isoxazole-5-carboxamide Backbone: The isoxazole ring (a five-membered heterocycle with two adjacent heteroatoms: oxygen and nitrogen) is substituted at the 5-position with a carboxamide group (-CONH-). Isoxazole derivatives are known for their metabolic stability and enzyme inhibitory potential .
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Morpholinopropyl Side Chain: A tertiary amine-linked propyl chain terminating in a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom). Morpholine groups enhance solubility and bioavailability in pharmaceutical agents .
The hydrochloride salt form protonates the morpholine nitrogen, improving aqueous solubility for formulation purposes.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 438.93 g/mol | |
| CAS Number | 1185150-89-3 | |
| Salt Form | Hydrochloride | |
| Key Functional Groups | Methoxy, isoxazole, morpholine |
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous structures provide insights:
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Isoxazole Absorption: The isoxazole ring typically exhibits strong UV absorption near 260–280 nm due to π→π* transitions .
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Morpholine Proton Signals: In -NMR, morpholine protons resonate as a triplet near δ 3.6–3.8 ppm, while the methylene groups adjacent to nitrogen appear as multiplets around δ 2.4–2.6 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the three structural domains:
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Isoxazole Ring Formation: A [3+2] cycloaddition between a nitrile oxide and an alkyne generates the isoxazole core. For example, chlorination of hydroxylamine derivatives followed by reaction with acetylene dicarboxylates yields 5-substituted isoxazoles .
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Benzo[d]thiazole Functionalization: Condensation of 5-methoxy-2-aminobenzenethiol with carbonyl sources (e.g., chloroformates) forms the benzo[d]thiazole ring.
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Morpholinopropyl Integration: Alkylation of the isoxazole nitrogen with 3-morpholinopropyl chloride introduces the side chain. Final carboxamide formation via coupling with activated carboxylic acids completes the structure .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | , CuCl, 80°C | Isoxazole cycloaddition |
| 2 | , KOH, reflux | Benzo[d]thiazole formation |
| 3 | 3-Morpholinopropyl chloride, DMF, 60°C | Alkylation |
| 4 | EDC/HOBt, DCM, rt | Carboxamide coupling |
Purification and Characterization
Crude product purification likely employs column chromatography (silica gel, eluent: CHCl/MeOH gradient) followed by recrystallization from ethanol/water. Purity assessment uses HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI+ mode for molecular ion detection) .
Biological Activity and Mechanisms
Hypothesized Targets
While direct studies are lacking, structural analogs suggest potential interactions with:
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Kinase Enzymes: The benzo[d]thiazole moiety mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
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Microtubule Dynamics: Methoxy-substituted heterocycles disrupt tubulin polymerization in cancer cells.
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Bacterial Topoisomerases: Isoxazole-carboxamides inhibit DNA gyrase in Gram-positive pathogens .
Comparative Analysis with Analogs
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Sunitinib Derivatives: N-Desethyl sunitinib (CAS: 356068-97-8) shares a similar carboxamide structure and inhibits tyrosine kinases . Substitution at the 5-position (fluoro in sunitinib vs. methoxy in this compound) may alter target selectivity.
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Xanthine Oxidase Inhibitors: 5-Phenylisoxazole-3-carboxylic acid derivatives (e.g., compound 11a in ) inhibit xanthine oxidase at submicromolar concentrations. The morpholinopropyl group in this compound could enhance solubility over phenyl analogs.
Table 3: Structural Analog Activity Profiles
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